2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide
Description
2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring and a methylamino-linked 2,4-dimethoxyphenyl substituent at the 2-position.
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O4S/c1-24-12-5-3-10(14(8-12)25-2)9-21-13-6-4-11(16(17,18)19)7-15(13)26(20,22)23/h3-8,21H,9H2,1-2H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWQTYFWCGZZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,4-dimethoxyphenyl intermediate through the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Aminomethylation: The next step involves the aminomethylation of the dimethoxyphenyl intermediate using formaldehyde and a suitable amine, such as methylamine, under acidic conditions to form the corresponding aminomethyl derivative.
Sulfonamide Formation: The final step is the introduction of the trifluoromethylbenzenesulfonamide group. This can be achieved by reacting the aminomethyl derivative with trifluoromethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the sulfonamide moiety can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
The mechanism of action involves the induction of apoptosis and cell cycle arrest at the S phase, suggesting its utility in targeted cancer therapies.
Cell Line IC50 (μM) HepG-2 0.71 BT474 1.39 BGC823 0.71 -
Modulation of DNA Methylation
- The compound has also been investigated for its ability to modulate DNA methylation patterns, which can be crucial in cancer treatment strategies aimed at reactivating silenced tumor suppressor genes . This property positions it as a candidate for combination therapies with existing chemotherapeutics.
- Immune System Activation
Pharmacological Studies
Pharmacological studies have demonstrated that 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide can effectively inhibit certain enzymes involved in cancer progression and metastasis. In vitro assays have confirmed its efficacy against topoisomerase II, a key target in many anticancer drugs .
Case Studies
- Combination Therapy with Survivin Inhibitors
- In Vivo Efficacy
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A data-driven comparison with analogous compounds is outlined below:
Mechanistic and Application Differences
- Mefluidide: Demonstrated efficacy in mitigating acid rain damage (pH 2.0–4.0) by preserving membrane integrity in crops like Phaseolus vulgaris (common bean).
- Triazole Derivatives : While sharing the 2,4-dimethoxyphenyl moiety, their triazole-thioacetic acid core diverges significantly from the sulfonamide scaffold. Computational toxicity predictions (via GUSAR models) suggest moderate acute toxicity for triazole derivatives, whereas sulfonamides like the target compound may exhibit lower toxicity due to metabolic stability of the CF₃ group .
Biological Activity
2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide, with the molecular formula CHFNOS, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 388.37 g/mol
- Synonyms : 2366994-37-6
- Structure : The compound features a sulfonamide group, a trifluoromethyl group, and a dimethoxyphenyl moiety which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cancer cell proliferation and survival.
Potential Mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : Some studies indicate that sulfonamide derivatives exhibit antioxidant properties, which can protect cells from oxidative stress .
Biological Activity Studies
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 20.0 | Antioxidant activity |
Case Studies
-
Study on A549 Cells :
In a study investigating the effects on A549 lung cancer cells, treatment with this compound resulted in significant cell death through apoptosis. The mechanism was linked to the disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase . -
HeLa Cells :
The compound demonstrated moderate cytotoxicity against HeLa cells, with an observed IC value of 12.5 µM. This effect was attributed to the compound's ability to induce apoptosis via mitochondrial pathways . -
MCF-7 Cells :
In MCF-7 breast cancer cells, the compound exhibited an IC of 20 µM, suggesting a potential role in breast cancer therapy through its antioxidant properties that mitigate oxidative damage .
Q & A
Q. What are the optimal synthetic routes for 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide, and what challenges arise during synthesis?
- Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. Key steps include:
- Amination : Reacting 2,4-dimethoxybenzylamine with a sulfonamide precursor under inert atmosphere (N₂/Ar) to prevent oxidation .
- Trifluoromethylation : Introducing the -CF₃ group via electrophilic substitution using trifluoromethylating agents (e.g., CF₃I) with catalysts like CuI .
- Challenges : Side reactions from competing electrophiles (e.g., methoxy group demethylation) require precise temperature control (70–90°C) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Structural validation employs:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., S-N bond in sulfonamide moiety ~1.62 Å) and confirms stereochemistry .
- NMR Spectroscopy : Key signals include δ 3.8–4.0 ppm (methoxy protons), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1 ppm (sulfonamide NH) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 430.1234) .
Advanced Research Questions
Q. How does the electronic and steric profile of the trifluoromethyl group influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Electrostatic Potential Maps : DFT calculations reveal the -CF₃ group’s electron-withdrawing effect increases electrophilicity at the sulfonamide sulfur, enhancing interactions with nucleophilic residues in enzymes .
- Steric Effects : Molecular docking (e.g., AutoDock Vina) shows the -CF₃ group occupies hydrophobic pockets in target proteins (e.g., carbonic anhydrase), reducing off-target binding .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., fluorescence-based enzymatic assays at pH 7.4, 37°C) to minimize variability .
- Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
- Data Normalization : Express activity relative to a reference inhibitor (e.g., acetazolamide for carbonic anhydrase inhibition) .
Q. How can researchers design experiments to evaluate environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C; analyze degradation products via LC-MS/MS .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify half-life using kinetic models (e.g., first-order decay) .
- Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (OECD 202) to assess LC₅₀ values .
Methodological Design & Optimization
Q. What statistical approaches are recommended for optimizing reaction yields in combinatorial synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict maximum yield (e.g., 85% at 80°C, 0.5 mol% catalyst) .
Q. How can in silico tools predict metabolite formation and potential toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
